3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13287069
InChI: InChI=1S/C13H10F3N.ClH/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17;/h1-8H,17H2;1H
SMILES:
Molecular Formula: C13H11ClF3N
Molecular Weight: 273.68 g/mol

3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride

CAS No.:

Cat. No.: VC13287069

Molecular Formula: C13H11ClF3N

Molecular Weight: 273.68 g/mol

* For research use only. Not for human or veterinary use.

3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride -

Specification

Molecular Formula C13H11ClF3N
Molecular Weight 273.68 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Standard InChI InChI=1S/C13H10F3N.ClH/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17;/h1-8H,17H2;1H
Standard InChI Key ZFWMQBKNSLEWSN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of two benzene rings connected by a single covalent bond (biphenyl system). The trifluoromethyl (-CF₃) group occupies the 3' position on the first ring, while the amine (-NH₂) group is located at the 2 position on the second ring. The hydrochloride salt form stabilizes the amine via ionic interaction with the chloride ion .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClF₃N
Molecular Weight273.68 g/mol
CAS Number811842-42-9
IUPAC Name4-[3-(Trifluoromethyl)phenyl]aniline hydrochloride

Synthesis and Purification

Synthetic Pathways

The synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride involves multi-step reactions, leveraging methodologies from related trifluoromethyl biphenyl compounds .

Step 1: Grignard Reagent Formation

An isomeric mixture of halo-benzotrifluoride (e.g., 3-bromo-benzotrifluoride) reacts with magnesium in tetrahydrofuran (THF) under catalytic iodine to form a Grignard complex .

3-Bromo-benzotrifluoride+MgTHF, I₂Grignard Reagent\text{3-Bromo-benzotrifluoride} + \text{Mg} \xrightarrow{\text{THF, I₂}} \text{Grignard Reagent}

Step 2: Coupling with Electrophilic Partners

The Grignard reagent reacts with a protected aniline derivative (e.g., 2-nitrobenzene) in toluene using a transition metal catalyst (e.g., Fe(AcAc)₃) to form the biphenyl backbone .

Grignard Reagent+2-NitrobenzeneFe(AcAc)₃3’-(Trifluoromethyl)-2-nitro-biphenyl\text{Grignard Reagent} + \text{2-Nitrobenzene} \xrightarrow{\text{Fe(AcAc)₃}} \text{3'-(Trifluoromethyl)-2-nitro-biphenyl}

Step 3: Reduction and Salt Formation

Catalytic hydrogenation reduces the nitro group to an amine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

2-Nitro-biphenylH₂, Pd/C2-Amino-biphenylHClHydrochloride Salt\text{2-Nitro-biphenyl} \xrightarrow{\text{H₂, Pd/C}} \text{2-Amino-biphenyl} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Table 2: Synthesis Parameters

ParameterOptimal ConditionYield
Grignard Reaction Temp65–70°C92%
Catalyst Loading0.5 mol% Fe(AcAc)₃-
Hydrogenation Pressure50 psi H₂88%

Purification Strategies

Crystallization using cyclopentane or cyclohexane removes residual isomers, achieving >99% purity . High-performance liquid chromatography (HPLC) with a C18 column further isolates the target compound.

Applications in Pharmaceutical Research

Proteomics and Target Binding

The compound’s amine group facilitates hydrogen bonding with biological targets, while the trifluoromethyl group enhances membrane permeability. Studies on structural analogs demonstrate inhibitory activity against kinase enzymes involved in inflammatory pathways.

Agrochemical Intermediate

Comparative Analysis with Positional Isomers

Table 3: Isomer Comparison

Property3'-CF₃-2-amine2'-CF₃-4-amine
Melting Point215–217°C (predicted)228–230°C
SolubilityModerate in DMSOLow in H₂O
BioactivityKinase inhibition (inferred)Proteomics applications

The 3'-CF₃ isomer’s meta-substitution pattern may confer superior steric compatibility with enzymatic active sites compared to ortho or para analogs.

Future Research Directions

  • Kinase Inhibition Assays: Validate binding affinity using surface plasmon resonance (SPR).

  • Scale-Up Synthesis: Optimize transition metal catalysts for industrial production .

  • Environmental Impact: Assess biodegradation pathways given the persistence of CF₃ groups.

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